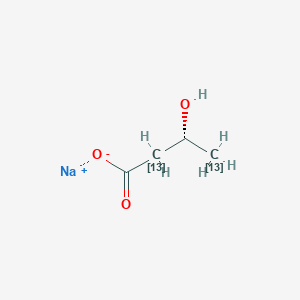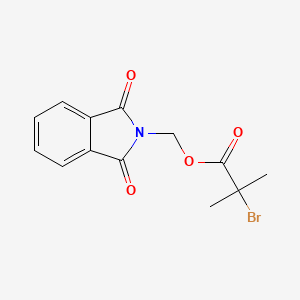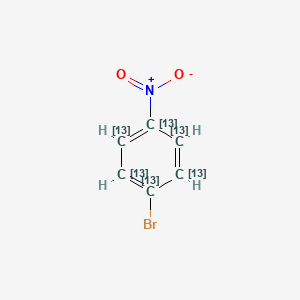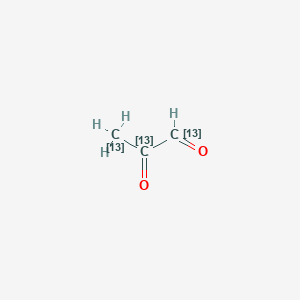
sodium;(3R)-3-hydroxy(2,4-13C2)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;(3R)-3-hydroxy(2,4-13C2)butanoate is a stable isotope-labeled compound, specifically a sodium salt of ®-3-hydroxybutyric acid. This compound is often used in research due to its isotopic labeling, which allows for detailed metabolic studies and tracing experiments. The isotopic labels, carbon-13 at positions 2 and 4, make it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium;(3R)-3-hydroxy(2,4-13C2)butanoate typically involves the isotopic labeling of the precursor molecules. One common method is the fermentation of isotopically labeled glucose by specific strains of bacteria that produce ®-3-hydroxybutyric acid. The labeled acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The fermentation process is optimized for higher yields, and the purification steps are scaled up. The isotopically labeled glucose is often produced through chemical synthesis or extraction from labeled carbon dioxide.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form acetoacetate.
Reduction: It can be reduced back to its corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Acetoacetate
Reduction: ®-1,3-butanediol
Substitution: Depending on the substituent, products can vary widely.
Wissenschaftliche Forschungsanwendungen
Sodium;(3R)-3-hydroxy(2,4-13C2)butanoate is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used in NMR spectroscopy to study metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic tracing experiments to understand cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions like epilepsy and neurodegenerative diseases.
Industry: Utilized in the production of biodegradable plastics and as a precursor for various chemical syntheses.
Wirkmechanismus
The compound exerts its effects primarily through its role in metabolic pathways. It is converted to acetoacetate, which then enters the citric acid cycle. This process is crucial for energy production in cells. The isotopic labels allow researchers to trace the metabolic fate of the compound and understand its role in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
- Sodium;(3R)-3-hydroxybutanoate
- Sodium;(3R)-3-hydroxy(1,2-13C2)butanoate
- Sodium;(3R)-3-hydroxy(1,3-13C2)butanoate
Comparison: Sodium;(3R)-3-hydroxy(2,4-13C2)butanoate is unique due to its specific isotopic labeling at positions 2 and 4
Eigenschaften
Molekularformel |
C4H7NaO3 |
|---|---|
Molekulargewicht |
128.07 g/mol |
IUPAC-Name |
sodium;(3R)-3-hydroxy(2,4-13C2)butanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1/i1+1,2+1; |
InChI-Schlüssel |
NBPUSGBJDWCHKC-WGJKDMNVSA-M |
Isomerische SMILES |
[13CH3][C@H]([13CH2]C(=O)[O-])O.[Na+] |
Kanonische SMILES |
CC(CC(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{(5E)-4-oxo-5-[(phenylamino)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12054776.png)
![[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12054777.png)

![(5Z)-3-butyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054787.png)
![2-(2-chlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12054790.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054799.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12054806.png)
![N'-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12054810.png)

![6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)

